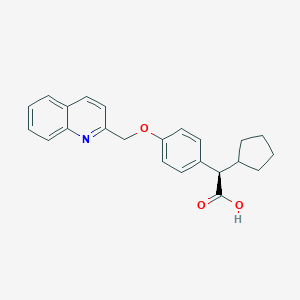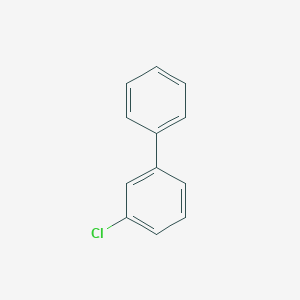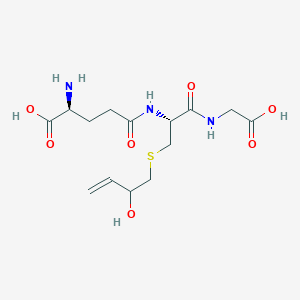
S-(2-Hydroxy-3-buten-1-yl)glutathione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Hydroxy-3-buten-1-yl)glutathione (HBUG) is a naturally occurring molecule found in various plants, including broccoli, Brussels sprouts, and cauliflower. It is a member of the family of isothiocyanates, which are known for their potential health benefits. HBUG has been the subject of scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
S-(2-Hydroxy-3-buten-1-yl)glutathione exerts its biological effects through various mechanisms. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. S-(2-Hydroxy-3-buten-1-yl)glutathione also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, S-(2-Hydroxy-3-buten-1-yl)glutathione has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Biochemische Und Physiologische Effekte
S-(2-Hydroxy-3-buten-1-yl)glutathione has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, a potent antioxidant, in cells and tissues. S-(2-Hydroxy-3-buten-1-yl)glutathione has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and various diseases. Additionally, S-(2-Hydroxy-3-buten-1-yl)glutathione has been shown to modulate the activity of various enzymes, including those involved in the metabolism of xenobiotics (foreign substances) and those involved in the regulation of cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
S-(2-Hydroxy-3-buten-1-yl)glutathione has several advantages for lab experiments. It is a naturally occurring molecule that can be easily synthesized from its precursor, glucoraphanin. Additionally, S-(2-Hydroxy-3-buten-1-yl)glutathione has been shown to have low toxicity and is well tolerated by cells and tissues. However, one limitation of S-(2-Hydroxy-3-buten-1-yl)glutathione is its instability, as it can be degraded by various enzymes and reactive species. This can make it challenging to study the effects of S-(2-Hydroxy-3-buten-1-yl)glutathione in vivo.
Zukünftige Richtungen
There are several future directions for the study of S-(2-Hydroxy-3-buten-1-yl)glutathione. One area of research is the development of S-(2-Hydroxy-3-buten-1-yl)glutathione-based therapeutics for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms of action of S-(2-Hydroxy-3-buten-1-yl)glutathione and its effects on various signaling pathways. Finally, there is a need for the development of more stable forms of S-(2-Hydroxy-3-buten-1-yl)glutathione that can be used in vivo for the study of its effects on various biological systems.
Synthesemethoden
S-(2-Hydroxy-3-buten-1-yl)glutathione can be synthesized from its precursor, glucoraphanin, which is found in cruciferous vegetables. The synthesis process involves the action of myrosinase, an enzyme found in these vegetables, on glucoraphanin. This reaction produces sulforaphane, which is then converted to S-(2-Hydroxy-3-buten-1-yl)glutathione by the action of glutathione transferase enzymes.
Wissenschaftliche Forschungsanwendungen
S-(2-Hydroxy-3-buten-1-yl)glutathione has been studied extensively for its potential health benefits. It has been shown to have anticancer properties, as it induces apoptosis (programmed cell death) in cancer cells and inhibits their growth. S-(2-Hydroxy-3-buten-1-yl)glutathione has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. Additionally, S-(2-Hydroxy-3-buten-1-yl)glutathione has been studied for its potential neuroprotective effects, as it has been shown to improve cognitive function and reduce oxidative stress in the brain.
Eigenschaften
CAS-Nummer |
133872-48-7 |
|---|---|
Produktname |
S-(2-Hydroxy-3-buten-1-yl)glutathione |
Molekularformel |
C14H23N3O7S |
Molekulargewicht |
377.42 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxybut-3-enylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H23N3O7S/c1-2-8(18)6-25-7-10(13(22)16-5-12(20)21)17-11(19)4-3-9(15)14(23)24/h2,8-10,18H,1,3-7,15H2,(H,16,22)(H,17,19)(H,20,21)(H,23,24)/t8?,9-,10-/m0/s1 |
InChI-Schlüssel |
DJDZSKKPHYBDRV-AGROOBSYSA-N |
Isomerische SMILES |
C=CC(CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
SMILES |
C=CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Kanonische SMILES |
C=CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Sequenz |
XXG |
Synonyme |
2-HBG S-(2-hydroxy-3-buten-1-yl)glutathione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




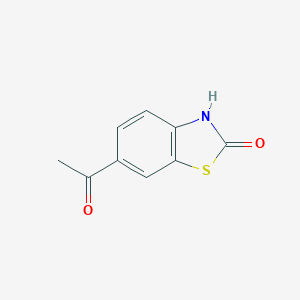

![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)

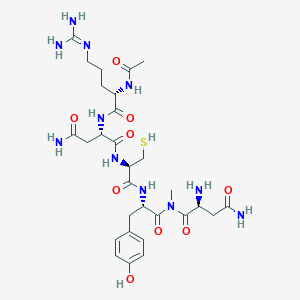



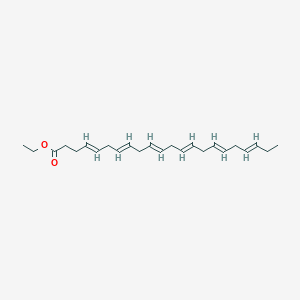
![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)

